(2,4,5-Trichlorophenyl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,5-Trichlorophenyl)methyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a methyl group, which is further connected to a 2,4,5-trichlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trichlorophenyl)methyl thiocyanate typically involves the reaction of (2,4,5-trichlorophenyl)methyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions, leading to more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,5-Trichlorophenyl)methyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution: Various substituted thiocyanates or other derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced compounds.
Wissenschaftliche Forschungsanwendungen
(2,4,5-Trichlorophenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,4,5-Trichlorophenyl)methyl thiocyanate involves its interaction with specific molecular targets, leading to various biochemical effects. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dichlorophenyl)methyl thiocyanate
- (2,5-Dichlorophenyl)methyl thiocyanate
- (3,4,5-Trichlorophenyl)methyl thiocyanate
Uniqueness
(2,4,5-Trichlorophenyl)methyl thiocyanate is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different properties compared to other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
17799-03-0 |
---|---|
Molekularformel |
C8H4Cl3NS |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
(2,4,5-trichlorophenyl)methyl thiocyanate |
InChI |
InChI=1S/C8H4Cl3NS/c9-6-2-8(11)7(10)1-5(6)3-13-4-12/h1-2H,3H2 |
InChI-Schlüssel |
OTTDPZLECHGRNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.